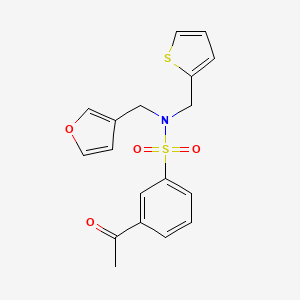

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S2/c1-14(20)16-4-2-6-18(10-16)25(21,22)19(11-15-7-8-23-13-15)12-17-5-3-9-24-17/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSFDYVTTPHFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Sulfonamide Backbone: : The initial step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

-

Introduction of the Acetyl Group: : The acetyl group can be introduced via acetylation, where the sulfonamide is treated with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

-

Attachment of Furan and Thiophene Groups: : The furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions. These groups can be attached to the nitrogen atom of the sulfonamide via their respective halides (e.g., furan-3-ylmethyl chloride and thiophen-2-ylmethyl chloride) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group and sulfur-containing heterocycles undergo selective oxidation:

Research Findings :

-

Oxidation of the acetyl group produces a carboxylic acid, enhancing water solubility while retaining the sulfonamide scaffold’s structural integrity.

-

Thiophene sulfoxidation generates chiral sulfoxide intermediates, critical for asymmetric synthesis .

Nucleophilic Substitution

The benzenesulfonamide core participates in SN<sup>2</sup> reactions:

Key Data :

-

Alkylation at the sulfonamide nitrogen improves lipid solubility, as demonstrated in NLRP3 inhibitor analogs .

-

Hydroxamic acid formation enables chelation with metal ions, useful in catalytic applications.

Cycloaddition and Cross-Coupling

The furan and thiophene moieties enable cycloaddition and coupling reactions:

Experimental Insights :

-

Gold catalysis selectively activates alkynes in the furan-thiophene system, enabling annulation reactions with N-oxides .

-

Cross-coupling at the benzenesulfonamide aryl ring introduces electron-withdrawing/donating groups, modulating electronic properties .

Acid/Base-Mediated Rearrangements

The sulfonamide group undergoes pH-dependent transformations:

| Conditions | Reaction | Outcome |

|---|---|---|

| HCl (conc.)/EtOH | Sulfonamide cleavage | Benzene sulfonic acid + amine fragments |

| NaH/THF | N-demethylation | Secondary sulfonamide |

Mechanistic Notes :

-

Acidic cleavage follows a protonation-deprotonation pathway, releasing furan-3-ylmethyl and thiophen-2-ylmethyl amines .

-

Demethylation under basic conditions retains the heterocyclic substituents, enabling scaffold recycling .

Photochemical Reactivity

Photoirradiation induces unique transformations:

| Conditions | Products | Role of Functional Groups |

|---|---|---|

| 450–460 nm LEDs, 5CzBN (photosensitizer) | Isobenzofuran derivatives | Acetyl group acts as electron sink |

Applications :

Biological Activity Modulation via Structural Modifications

Key SAR findings from analogous sulfonamides:

| Modification | Biological Impact | Source |

|---|---|---|

| Replacement of acetyl with benzoyl | 2× increase in NLRP3 inhibition | |

| Thiophene → benzothiophene substitution | Improved antiviral EC<sub>50</sub> (1.38 μM) |

Design Implications :

-

The acetyl group’s electron-withdrawing nature enhances binding to enzymatic pockets .

-

Thiophene-to-benzothiophene substitution improves π-stacking interactions in viral M2 protein inhibition .

Stability Under Thermal/Ambient Conditions

| Parameter | Value | Method |

|---|---|---|

| Thermal decomposition | >250°C | TGA |

| Hydrolytic stability (pH 7.4) | t<sub>1/2</sub> = 48 h | HPLC |

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic functionalization of its sulfonamide core and heterocyclic appendages enables tailored applications, from inflammasome inhibition to photoresponsive materials development.

Scientific Research Applications

Pharmacological Applications

Research indicates that sulfonamides possess antibacterial properties, and this compound is no exception. Its potential applications include:

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial effects. Preliminary studies suggest that 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide may exhibit similar properties, making it a candidate for further investigation in treating bacterial infections.

Antiviral Properties

Recent research has highlighted the antiviral potential of heterocyclic compounds. The presence of furan and thiophene rings in this compound may enhance its interaction with viral targets, suggesting applications in antiviral drug development. For instance, compounds with similar structures have shown efficacy against viruses like adenovirus and rotavirus .

Cancer Research

Sulfonamides have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. The structural features of this compound may allow it to interact with key biological pathways in cancer cells, warranting further studies into its efficacy as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated compounds related to or structurally similar to 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide:

Mechanism of Action

The mechanism of action of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide would depend on its specific application. In a biological context, it could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene groups might interact with specific molecular targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The closest analog in the evidence is 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (), which replaces the acetyl group with chloro and methoxy substituents. Key differences include:

- Solubility : The polar acetyl group could improve aqueous solubility relative to the chloro-methoxy analog.

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Activity Prediction : The target compound’s dual heterocycles and acetyl group warrant evaluation against bacterial strains resistant to traditional sulfonamides.

- Synthetic Challenges : Efficient dual alkylation methods and purification strategies for such bulky substituents need development.

- Structural Diversity : Expanding analogs with varying acetyl substituents (e.g., nitro, hydroxy) could optimize electronic and steric profiles .

Biological Activity

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzenesulfonamide structure, along with furan and thiophene moieties. The molecular formula is , with a molecular weight of 389.5 g/mol. These structural components contribute to its unique electronic properties, enhancing its biological interactions.

Synthesis

The synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves several key steps:

- Formation of the Sulfonamide : Reaction of a suitable benzenesulfonamide precursor with furan and thiophene derivatives.

- Acetylation : Introduction of the acetyl group at the appropriate position on the aromatic ring.

- Purification : Crystallization or chromatography to isolate the final product.

Biological Activity

Research indicates that compounds containing sulfonamide groups exhibit significant biological activity, particularly as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The presence of furan and thiophene rings enhances binding affinity to biological targets, potentially leading to therapeutic applications in neurodegenerative disorders and inflammatory conditions.

- Inflammatory Pathway Modulation : Studies suggest that 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide can inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

- Cell Viability Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines by promoting mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide:

Potential Applications

The unique properties of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide position it as a promising candidate for further research in:

- Anti-inflammatory Therapies : Targeting chronic inflammatory diseases through NLRP3 modulation.

- Cancer Treatment : Exploring its cytotoxic effects against various cancer cell lines.

- Drug Development : Serving as a scaffold for synthesizing more complex therapeutic agents.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide be optimized for high yield and purity?

- Methodology :

- Stepwise Functionalization : Begin with the sulfonamide core (e.g., 3-acetylbenzenesulfonyl chloride) reacting sequentially with furan-3-ylmethylamine and thiophen-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic Optimization : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance nucleophilic substitution efficiency between the sulfonamide and alkyl halides .

- Temperature Control : Maintain reactions at 50–60°C to balance reactivity and minimize side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Spectroscopic Analysis :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl group at C3, furan/thiophene methylene linkages). Compare shifts with analogous sulfonamides .

- HRMS : Validate molecular weight (C₂₁H₂₀N₂O₃S₂; calc. 436.09) and isotopic patterns .

- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity and detect trace impurities .

Q. How can researchers design initial biological activity screenings for this compound?

- Assay Selection :

- Enzyme Inhibition : Test against bacterial dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms, common targets for sulfonamides .

- Antimicrobial Profiling : Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Crystallographic Refinement :

- Software : Use SHELXL (v.2018/1) for structure solution and refinement. Input .hkl files from single-crystal X-ray diffraction .

- Discrepancy Handling : If R-factors exceed 5%, re-examine thermal displacement parameters (ADPs) and apply TWIN/BASF commands for twinned crystals .

Q. What strategies mitigate conflicting bioactivity results across different assay conditions?

- Data Normalization :

- Control Standardization : Use internal controls (e.g., ATP levels for cytotoxicity assays) to normalize inter-assay variability .

- Solvent Consistency : Ensure DMSO concentrations are ≤0.1% to avoid solvent-induced artifacts .

- Mechanistic Follow-Up : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity discrepancies .

Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide?

- Substituent Variation :

- Furan/Thiophene Modifications : Synthesize analogs with furan-2-ylmethyl or thiophen-3-ylmethyl groups to assess heterocycle positioning effects .

- Acetyl Group Replacement : Substitute the acetyl moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .

- Computational Modeling : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational approaches predict this compound’s interaction with biological targets?

- Molecular Docking :

- Software : Use AutoDock Vina or Schrödinger Glide. Prepare protein structures (e.g., DHPS PDB: 1AJ0) via protonation state optimization (Epik) .

- Binding Mode Analysis : Focus on sulfonamide’s sulfonyl oxygen interactions with Zn²⁺ in carbonic anhydrase active sites .

Q. How do stability studies inform storage and handling protocols for this compound?

- Degradation Profiling :

- Forced Degradation : Expose to heat (60°C), UV light (254 nm), and pH extremes (1–13) for 48 hours. Monitor via LC-MS for hydrolysis (acetyl/sulfonamide cleavage) .

- Storage Recommendations : Store at –20°C in amber vials under argon to prevent photolytic and oxidative degradation .

Q. What challenges arise when scaling up synthesis for preclinical studies?

- Process Chemistry Hurdles :

- Solvent Scalability : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve E-factors .

- Byproduct Management : Optimize quenching steps (e.g., aqueous NaHCO₃ washes) to remove unreacted sulfonyl chloride .

- Quality Control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.